REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[C:8](Cl)=[N:9][C:10]([Cl:14])=[N:11][C:12]=1[Cl:13])[CH3:2].[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1.C(N(CC)CC)C>>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[C:12]([Cl:13])=[N:11][C:10]([Cl:14])=[N:9][C:8]=1[N:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1)[CH3:2]
|
Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC=1C(=NC(=NC1Cl)Cl)Cl)=O
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Name
|
|
Quantity
|
815 μL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
IMS
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Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
was stirred at RT for 2 hours before the reaction
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution
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Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with further ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC=1C(=NC(=NC1N1CCOCC1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.97 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |